2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the key research areas for this compound involves its synthesis and evaluation for antimicrobial activity. A study by Asif et al. (2021) elaborates on synthesizing ethyl 2-(1H-pyrazol-1-yl)acetate derivatives and testing their antibacterial properties against common pathogenic bacteria. This highlights the potential use of such compounds in developing new antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Green Synthesis Approaches
Al-Matar et al. (2010) discuss a green, solvent-free synthesis method for Pyrano[2,3-c]pyrazoles, indicating an environmentally friendly approach to synthesizing such compounds. This could have significant implications for sustainable chemical manufacturing processes (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
COX Inhibitors and Anti-inflammatory Agents
Research by Raffa et al. (2010) presents pyrazolylbenzotriazinones, structurally analogous to COX-2 inhibitors, as potential anti-inflammatory agents. These studies are crucial for developing new therapeutic agents targeting inflammation and pain management (Raffa, Migliara, Maggio, Plescia, Cascioferro, Cusimano, Tringali, Cannizzaro, & Plescia, 2010).
Novel Synthesis Methods
Ghaedi et al. (2015) focus on novel synthesis methods for pyrazolo[3,4-b]pyridine derivatives, demonstrating the ongoing research in developing new and efficient ways to synthesize such compounds. This has broad implications in pharmaceutical and material sciences (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Fluorescent Sensor Development
The development of fluorescent sensors using pyrazoline derivatives is an emerging field. Gong et al. (2011) synthesized a novel pyrazoline derivative for detecting zinc ions, indicating the potential use of these compounds in sensor technology (Gong, Zhao, Liu, & Lv, 2011).
Corrosion Inhibition
Pyrazoline derivatives are also being explored as corrosion inhibitors. A study by Lgaz et al. (2018) examines the effectiveness of certain pyrazoline derivatives in preventing corrosion in acidic media, which could have significant applications in industrial maintenance (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
Properties
IUPAC Name |
2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-8-5-9(10-6-12-3-4-13-10)14-15(8)7-11(16)17/h3-6H,2,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBRAEWRNVCTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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